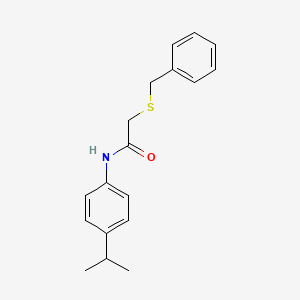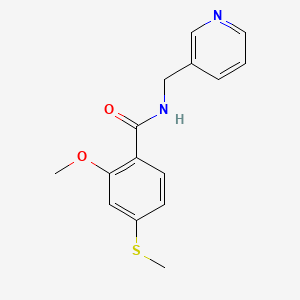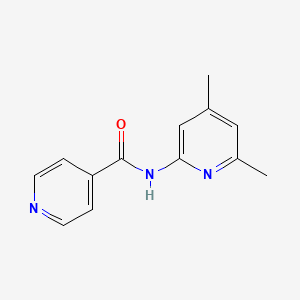
N-(4,6-dimethyl-2-pyridinyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethyl-2-pyridinyl)isonicotinamide, commonly known as DMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMPI is a heterocyclic compound that belongs to the class of isonicotinamides. It has a molecular formula of C13H13N3O and a molecular weight of 227.26 g/mol.
Wirkmechanismus
DMPI exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of certain enzymes, including histone deacetylases and cyclin-dependent kinases, which are involved in the regulation of cell growth and division. DMPI has also been found to modulate the activity of certain signaling pathways, including the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
DMPI has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation. DMPI has also been found to inhibit the replication of certain viruses, including HIV and hepatitis C virus, by targeting viral enzymes. In addition, DMPI has been found to modulate the activity of certain neurotransmitters, including dopamine and acetylcholine, which are involved in the regulation of cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
DMPI has several advantages as a research tool. It is relatively easy to synthesize and has been found to exhibit potent therapeutic properties. However, DMPI also has some limitations. It has been found to exhibit low solubility in aqueous solutions, which may limit its bioavailability. In addition, DMPI has been found to exhibit some toxicity in certain cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DMPI. One area of research is the development of DMPI derivatives with improved solubility and bioavailability. Another area of research is the identification of new therapeutic targets for DMPI, particularly in the field of neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of DMPI and to determine its potential applications in other fields of scientific research.
Synthesemethoden
DMPI can be synthesized through various methods, including the reaction of isonicotinic acid with 4,6-dimethyl-2-pyridinylamine in the presence of a dehydrating agent. Another method involves the reaction of 4,6-dimethyl-2-pyridinylamine with isonicotinoyl chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
DMPI has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. DMPI has been found to exhibit promising anticancer, antiviral, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-7-10(2)15-12(8-9)16-13(17)11-3-5-14-6-4-11/h3-8H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNITXVSMSXVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyridin-2-yl)pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



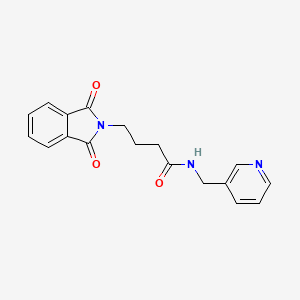
![1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5709186.png)
![3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide](/img/structure/B5709191.png)
![4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5709200.png)
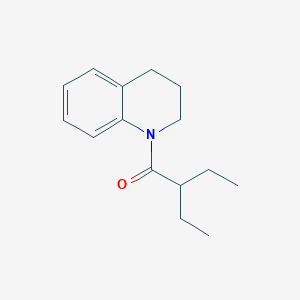

![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)


